2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound includes an imidazole ring, a thioether linkage, and a piperidine moiety, which contribute to its biological activity and chemical reactivity.
This compound belongs to the class of thioether derivatives and is categorized as an imidazole-based compound. Its structural complexity makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and the use of solvents like dimethylformamide or ethanol. Each step must be optimized to ensure high yields and purity of the final product.
The molecular formula of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is . The structure includes:
The molecular weight is approximately 345.5 g/mol. The compound's structural representation can be visualized using SMILES notation: COCCn1c(-c2ccccc2)cnc1SCC(=O)N1CCCC1
.
The compound can undergo various chemical transformations, including:
These reactions often require specific reagents and conditions to achieve desired products efficiently, emphasizing the importance of reaction optimization in synthetic chemistry.
The mechanism of action for 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is closely related to its interactions with biological targets:
While specific physical properties such as melting point and boiling point are not readily available, general characteristics include:
Key chemical properties include:
Relevant data from safety data sheets should be consulted for handling precautions .
The compound has several notable applications in scientific research:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: